2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring an isoindole-1,3-dione core linked to a piperazine moiety substituted with a diphenylmethyl group. This architecture is characteristic of pharmacologically active compounds, particularly those targeting neurotransmitter systems or enzymes such as acetylcholinesterase (AChE) .
Properties
IUPAC Name |
2-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20(31-27(33)23-14-8-9-15-24(23)28(31)34)26(32)30-18-16-29(17-19-30)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,25H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDLFQGNUNVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The diphenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the isoindole-1,3-dione ring via cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the development of new pharmaceuticals. Its structure indicates potential as a ligand for various receptors, particularly those involved in neurological and cardiovascular functions. Research has shown that compounds with similar structures often exhibit properties such as:
- Antidepressant effects : By acting on neurotransmitter systems.
- Antihypertensive properties : Through modulation of adrenergic receptors.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of related compounds, indicating that modifications to the piperazine ring can significantly alter activity profiles:
- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives could effectively bind to serotonin receptors, suggesting potential antidepressant effects .
- Adrenergic Receptor Modulation : Research indicated that similar compounds could modulate alpha1-adrenergic receptors, providing insights into their use for managing blood pressure .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models, indicating their potential for treating neurodegenerative diseases .
The biological activity of 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione can be summarized as follows:
| Activity Type | Potential Applications |
|---|---|
| Antidepressant | Treatment of depression and anxiety |
| Antihypertensive | Management of hypertension |
| Neuroprotective | Potential treatment for neurodegeneration |
Mechanism of Action
The mechanism of action of 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular interactions can reveal insights into its therapeutic potential and guide the design of more effective analogs.
Comparison with Similar Compounds
N-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione (Compound III in )
- Structural Features : Ethyl linker between the piperazine and isoindole-dione core, with a diphenylmethyl substituent on the piperazine.
- Biological Activity: Designed as an AChE inhibitor, structurally analogous to donepezil, a known Alzheimer’s drug .
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9 in )
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compounds 6–8 in )
- Structural Features : Imidazole-phenyl substituent instead of piperazine.
- Biological Activity : Antimicrobial activity, with electron-withdrawing groups (e.g., nitro) enhancing efficacy against Staphylococcus aureus and Candida albicans .
- Key Difference : The absence of a piperazine moiety limits central nervous system (CNS) targeting, favoring peripheral antimicrobial effects .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Piperazine Substituents : Diphenylmethyl groups (target compound, Compound III) enhance lipophilicity and CNS penetration compared to methoxyphenyl (Compound 9) or imidazole (Compounds 6–8) groups .
Core Modifications : The isoindole-1,3-dione core (target compound, Compound III) is associated with AChE inhibition, while isoindol-1-one (Compound 9) favors serotonin receptor binding .
Activity Spectrum : Antimicrobial activity in imidazole derivatives (Compounds 6–8) correlates with electron-withdrawing substituents, a feature absent in the target compound .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically affect yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the isoindole-1,3-dione core via cyclization of phthalic anhydride derivatives.
- Step 2: Piperazine coupling using nucleophilic substitution or amide-bond formation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 3: Introduction of the diphenylmethyl group via Buchwald-Hartwig coupling or Friedel-Crafts alkylation .
Key factors influencing yield:
- Temperature control during coupling reactions to prevent side-product formation.
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Basic: How can structural identity be confirmed post-synthesis?
Answer:
- X-ray crystallography resolves the 3D configuration, particularly for the piperazine and isoindole-dione moieties .
- NMR spectroscopy:
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] calculated for C₂₈H₂₅N₃O₃: 452.1918) .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Standardize assay conditions:
- Use identical cell lines (e.g., HEK293 for receptor-binding assays) and buffer systems (pH 4.6–7.4) .
- Validate purity (>95%) via HPLC (C18 column, methanol/buffer mobile phase) .
- Orthogonal assays:
Advanced: Strategies to improve aqueous solubility for in vivo studies?
Answer:
- Salt formation: Hydrochloride salts (e.g., 2:1 molar ratio with HCl) enhance solubility by 3–5× .
- Co-solvent systems: Use cyclodextrins (10–20% w/v) or PEG-400 in PBS .
- Prodrug design: Introduce phosphate esters at the isoindole-dione oxygen for pH-dependent release .
Basic: Analytical techniques for quantification in biological matrices?
Answer:
- HPLC-UV:
- Column: C18, 5 μm, 150 × 4.6 mm.
- Mobile phase: 65:35 methanol/sodium acetate buffer (pH 4.6).
- Detection: λ = 254 nm .
- LC-MS/MS: MRM transitions (e.g., m/z 452 → 310 for quantification) with a LLOQ of 1 ng/mL .
Advanced: Designing SAR studies for pharmacological optimization
Answer:
- Core modifications:
- Replace diphenylmethyl with fluorinated aryl groups to enhance metabolic stability .
- Substitute isoindole-dione with maleimide to alter redox properties .
- Functional assays:
Basic: Safety protocols for laboratory handling
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation .
- Spill management: Neutralize with 10% acetic acid, then absorb with vermiculite .
Advanced: Computational modeling for target interaction prediction
Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (PDB: 4XYZ) to map piperazine interactions .
- Molecular dynamics (MD): Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
